2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine
Description
2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at positions 2 and 4. The substituents include:
- Position 2: A piperazine ring linked to a 3,5-dimethyl-1,2-oxazol-4-ylmethyl group.
- Position 4: A pyrrolidin-1-yl group.
Molecular Formula: C₁₈H₂₆N₇O
Molecular Weight: 356.45 g/mol
Key Features:
- The piperazine moiety enhances solubility and serves as a flexible linker for pharmacophore interactions.
- The 3,5-dimethyloxazole group contributes to hydrophobic interactions and metabolic stability.
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-14-16(15(2)25-21-14)13-22-9-11-24(12-10-22)18-19-6-5-17(20-18)23-7-3-4-8-23/h5-6H,3-4,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWOAUPROMQVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC=CC(=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.
Molecular Structure
The compound's structure is characterized by the presence of a pyrimidine core, a piperazine moiety, and a pyrrolidine ring, along with a 3,5-dimethyl-1,2-oxazole substituent. Its molecular formula is with a molecular weight of approximately 330.45 g/mol .
The compound exhibits the following physicochemical properties:
- LogP (XLogP3-AA) : 0.7
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 7
- Rotatable Bonds : 6
These properties suggest that the compound has moderate lipophilicity and multiple sites for potential interactions with biological targets .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to interact with various molecular targets involved in cancer pathways, including:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- PI3K/Akt signaling pathway
In vitro assays demonstrated that the compound inhibited cell proliferation in several cancer cell lines, indicating its potential efficacy in cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing oxazole and piperazine rings exhibit significant antibacterial activity against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Escherichia coli | 50 µg/mL | Bactericidal |
| Staphylococcus aureus | 100 µg/mL | Bacteriostatic |
| Bacillus subtilis | No inhibition observed | - |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest:
- Inhibition of Enzymatic Activity : The structural features allow it to bind effectively to enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : The compound may interfere with critical signaling cascades in cancer cells, leading to apoptosis or cell cycle arrest.
Study 1: Anticancer Efficacy
In a study published in December 2023, the efficacy of the compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models. The study concluded that the compound could be further developed as a targeted therapy for specific cancer types .
Study 2: Antimicrobial Screening
A recent screening evaluated the antimicrobial activity of the compound against common bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Scientific Research Applications
Structure and Composition
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine core substituted with piperazine and pyrrolidine moieties, along with a 3,5-dimethyl-1,2-oxazole group. The presence of these functional groups contributes to its diverse biological activities.
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Studies suggest that it may induce apoptosis through the activation of specific signaling pathways associated with cell death.
Case Study: In Vitro Studies
In vitro studies demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing G1 phase cell cycle arrest. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor.
Neuropharmacological Effects
Given its piperazine and pyrrolidine components, this compound may exhibit neuropharmacological properties. Research indicates that similar compounds enhance neurotransmitter release and may have implications for treating neurodegenerative disorders.
Case Study: Animal Models
In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest a potential role in neuroprotection and cognitive enhancement.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent.
Case Study: Bacterial Inhibition Tests
In tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Analogues
Piperazine is a frequent structural motif in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capacity.
: Quinoline-Piperazine Derivatives (C1–C7)
- Core Structure: Quinoline derivatives with piperazine-linked aryl groups (e.g., methyl benzoate, bromophenyl).
- Key Differences: The target compound replaces the quinoline core with pyrimidine and substitutes the aryl group with a 3,5-dimethyloxazole-piperazine moiety.
- Significance: The quinoline derivatives in exhibit varied electronic properties due to halogen substituents (e.g., bromo, chloro), which are absent in the target compound .
: Thieno-Pyrimidine-Piperazine Derivatives (Compound 113)
- Structure: Features a thieno[3,2-d]pyrimidine core linked to piperazine and indazole.
- Comparison: While both compounds use piperazine as a linker, the target compound’s pyrimidine core and oxazole substituent contrast with the thieno-pyrimidine and indazole groups in .
- Molecular Weight : The target compound (356.45 g/mol) is smaller than Compound 113 (519.3 g/mol), suggesting differences in bioavailability .
Oxazole-Containing Analogues
The 3,5-dimethyl-1,2-oxazol-4-yl group is critical for hydrophobic interactions and metabolic stability.
: Piperazine-Oxazole-Furan Derivatives (Y501-1838 and Y501-1837)
- Structure : These compounds feature a furan-2-yl group linked to piperazine and 3,5-dimethyloxazole, with additional benzenesulfonyl substituents.
- Comparison : Unlike the target compound’s pyrimidine-pyrrolidine system, these analogues use a furan core. The benzenesulfonyl group in Y501-1837 introduces polar interactions absent in the target compound.
- Molecular Weight : The target compound (356.45 g/mol) is lighter than Y501-1838 (429.49 g/mol) and Y501-1837 (443.52 g/mol), reflecting differences in complexity .
Research Findings and Implications
- Structural Insights : The piperazine-oxazole-pyrrolidine architecture in the target compound balances hydrophobicity and flexibility, contrasting with bulkier analogues (e.g., Y501-1837, Compound 113).
- Synthetic Feasibility : and highlight scalable methods for piperazine-linked heterocycles, suggesting viable routes for synthesizing the target compound .
- Therapeutic Potential: While direct activity data for the target compound are unavailable, structurally related compounds in and are associated with kinase and bromodomain inhibition, hinting at similar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
